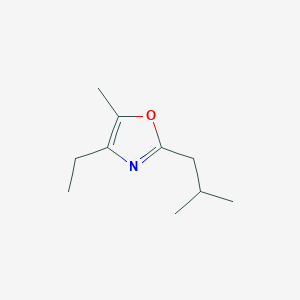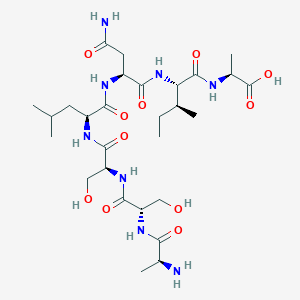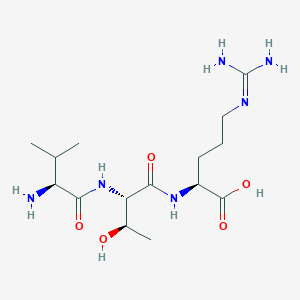
3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene-: is a silicon-containing organic compound It is characterized by the presence of two silicon atoms and a methylene group, making it a unique structure in the realm of organosilicon chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene- typically involves the reaction of silanes with organic compounds containing oxygen atoms. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds. Reducing agents like lithium aluminum hydride are often used.
Substitution: The silicon atoms in the compound can participate in substitution reactions, where one group is replaced by another. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures, inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; varying temperatures depending on the specific reaction.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene- is used as a precursor for the synthesis of more complex organosilicon compounds
Biology: Research in biology has explored the use of this compound in the development of silicon-based biomaterials. These materials can be used in medical implants and drug delivery systems due to their biocompatibility and unique properties.
Medicine: In medicine, silicon-containing compounds are investigated for their potential use in imaging and diagnostic applications. The unique properties of silicon can improve the contrast and resolution of imaging techniques.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as silicone polymers and resins. These materials have applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical reactions and applications.
Comparaison Avec Des Composés Similaires
- 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetraethoxy-5-methyl-
- 1,1-Bis(triethoxysilyl)ethane
Comparison: Compared to similar compounds, 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene- is unique due to the presence of the methylene group, which can enhance its reactivity and versatility in chemical reactions. The tetramethyl groups also provide steric hindrance, which can influence the compound’s stability and reactivity.
Propriétés
Numéro CAS |
217501-58-1 |
|---|---|
Formule moléculaire |
C10H24O2Si2 |
Poids moléculaire |
232.47 g/mol |
Nom IUPAC |
ethoxy-[1-[ethoxy(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C10H24O2Si2/c1-8-11-13(4,5)10(3)14(6,7)12-9-2/h3,8-9H2,1-2,4-7H3 |
Clé InChI |
DJTYBPWAFRPZHM-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)C(=C)[Si](C)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)




![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
